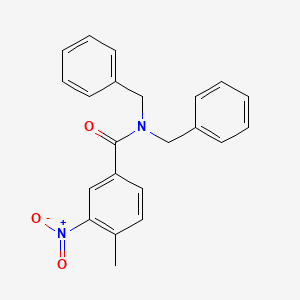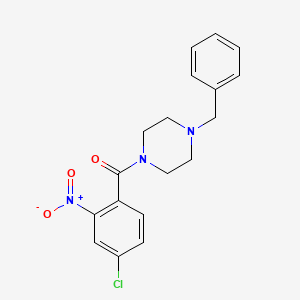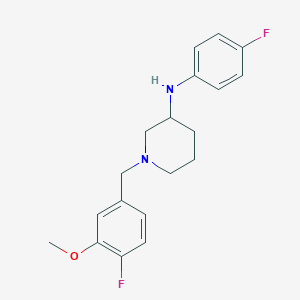![molecular formula C15H12BrN3O4 B6011269 3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one](/img/structure/B6011269.png)
3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one is a synthetic organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one typically involves multi-step reactions. One common approach is as follows:
Nitration: The starting material, 2-methoxybenzaldehyde, undergoes nitration to introduce a nitro group at the 6-position.
Bromination: The nitrated product is then brominated to introduce a bromine atom at the 5-position.
Cyclization: The brominated nitro compound undergoes cyclization with o-phenylenediamine to form the benzimidazole core.
Methylation: Finally, the benzimidazole derivative is methylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.
化学反応の分析
Types of Reactions
3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(5-bromo-2-hydroxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one.
Reduction: Formation of 3-[(5-bromo-2-methoxyphenyl)methyl]-6-amino-1H-benzimidazol-2-one.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole core can bind to DNA or proteins, disrupting their function and leading to cell death.
類似化合物との比較
Similar Compounds
- 3-[(5-bromo-2-hydroxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one
- 3-[(5-bromo-2-methoxyphenyl)methyl]-6-amino-1H-benzimidazol-2-one
- 3-[(5-chloro-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one
Uniqueness
3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one is unique due to the presence of the bromine atom, which can be used for further functionalization through substitution reactions. The combination of the nitro and methoxy groups also provides a unique electronic environment that can influence its reactivity and biological activity.
特性
IUPAC Name |
3-[(5-bromo-2-methoxyphenyl)methyl]-6-nitro-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4/c1-23-14-5-2-10(16)6-9(14)8-18-13-4-3-11(19(21)22)7-12(13)17-15(18)20/h2-7H,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFSCSRDSCIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)

![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)
![(2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine](/img/structure/B6011196.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6011208.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B6011221.png)

![3-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B6011243.png)
![2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL](/img/structure/B6011244.png)


![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-pyrazinecarboxamide](/img/structure/B6011262.png)
![7-methyl-3-[2-(3-phenylpiperidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6011277.png)
